5-fluoro-1H-indol-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2624138-24-3 |
|---|---|
Molecular Formula |
C8H8ClFN2 |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
5-fluoro-1H-indol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7FN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H |
InChI Key |
DBFHZCOFUDMCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for 5 Fluoro 1h Indol 3 Amine Hydrochloride
Historical and Current Synthetic Routes to 5-fluoro-1H-indol-3-amine hydrochloride
The synthesis of this compound has evolved from traditional multi-step approaches to more streamlined one-pot strategies, reflecting a broader trend in organic synthesis towards efficiency and sustainability.
Multistep Synthesis Approaches
The most common and historically significant approach to the synthesis of this compound involves a two-step sequence starting from 5-fluoroindole (B109304). This method is predicated on the introduction of a nitrogen-containing functional group at the 3-position, which is subsequently converted to the amine.
A prevalent strategy is the nitration of 5-fluoroindole to form 5-fluoro-3-nitro-1H-indole, followed by the reduction of the nitro group. The nitration of indoles must be conducted under carefully controlled conditions to avoid polymerization and side reactions, often employing non-acidic nitrating agents. The subsequent reduction of the nitro group to an amine is a well-established transformation in organic chemistry.
Step 1: Nitration of 5-fluoroindole
The electrophilic nitration of 5-fluoroindole at the C3 position is the initial key step. Due to the acid-sensitivity of the indole (B1671886) ring, traditional nitrating mixtures like nitric acid and sulfuric acid are often avoided. Milder, non-acidic nitrating agents are preferred to achieve regioselective nitration at the 3-position.
Step 2: Reduction of 5-fluoro-3-nitro-1H-indole
The reduction of the nitro group in 5-fluoro-3-nitro-1H-indole to the corresponding amine can be achieved through various methods, including catalytic hydrogenation or chemical reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common and efficient method. chemistryviews.org Alternative reducing agents such as indium have also been reported for the reduction of nitroindoles.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the unstable 5-fluoro-1H-indol-3-amine to its more stable hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt then precipitates and can be isolated.
A detailed representation of this multistep synthesis is outlined below:
| Step | Reactant | Reagents | Product |
| 1 | 5-fluoroindole | Nitrating Agent (e.g., Benzoyl nitrate) | 5-fluoro-3-nitro-1H-indole |
| 2 | 5-fluoro-3-nitro-1H-indole | Reducing Agent (e.g., Pd/C, H₂) | 5-fluoro-1H-indol-3-amine |
| 3 | 5-fluoro-1H-indol-3-amine | HCl | This compound |
One-Pot Reaction Strategies
In an effort to improve efficiency and reduce waste, one-pot synthetic strategies for the preparation of 3-aminoindoles have been explored. These methods aim to combine multiple reaction steps into a single operation without the isolation of intermediates. A one-pot reductive amination of carbonyl compounds with nitro compounds has been developed, which could be adapted for the synthesis of the target molecule. nih.gov
A potential one-pot synthesis of this compound could involve the in-situ generation of the 3-nitroindole followed by its immediate reduction. This tandem nitration-reduction approach would require a careful selection of reagents that are compatible with both transformations. For instance, a nitrating agent could be used in a solvent that is also suitable for a subsequent catalytic transfer hydrogenation.
| Strategy | Description | Potential Reagents |
| Tandem Nitration-Reduction | 5-fluoroindole is nitrated and the resulting 5-fluoro-3-nitro-1H-indole is reduced in the same reaction vessel without isolation. | Nitrating agent, followed by a transfer hydrogenation system (e.g., formic acid/triethylamine and a catalyst). |
Precursor Chemistry and Starting Material Considerations
The primary precursor for the synthesis of this compound is 5-fluoroindole . The synthesis of 5-fluoroindole itself can be achieved through various established methods for indole synthesis, such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis, starting from appropriately fluorinated aniline (B41778) or nitrotoluene derivatives. diva-portal.org For example, the Fischer indole synthesis would involve the reaction of 4-fluorophenylhydrazine with a suitable carbonyl compound. diva-portal.org
Another key intermediate is 5-fluoro-3-nitro-1H-indole . The synthesis of this precursor is crucial for the multi-step approach. The regioselective nitration of 5-fluoroindole at the 3-position is a critical consideration.
Optimization of Reaction Conditions and Yield Enhancement
Catalytic Systems and Ligand Effects
In the reduction of 5-fluoro-3-nitro-1H-indole, the choice of the catalytic system is paramount for achieving high yields and chemoselectivity.
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of nitro groups. The catalyst loading and reaction conditions (hydrogen pressure, temperature) can be optimized to ensure complete reduction without affecting other functional groups. chemistryviews.org
Other Catalytic Systems: Other catalysts, such as Raney nickel, have also been employed for the reduction of nitroarenes. The choice of catalyst can be influenced by the presence of other functional groups in the molecule.
Ligand effects become particularly important in more complex catalytic systems, such as those used in one-pot tandem reactions. The choice of ligands can influence the activity and selectivity of the catalyst.
Solvent and Temperature Influence
The selection of solvent and the control of temperature are critical throughout the synthetic sequence.
Nitration Step: The solvent for the nitration of 5-fluoroindole should be inert to the nitrating agent and should allow for good solubility of the starting material. The temperature needs to be carefully controlled to prevent side reactions and decomposition of the indole ring.
Reduction Step: The choice of solvent for the reduction of 5-fluoro-3-nitro-1H-indole depends on the reducing agent used. For catalytic hydrogenation, polar solvents like ethanol (B145695) or ethyl acetate (B1210297) are commonly employed. The temperature of the reduction can influence the reaction rate and selectivity.
Hydrochloride Salt Formation: The formation of the hydrochloride salt is typically carried out in a solvent in which the free amine is soluble but the hydrochloride salt is not, facilitating its precipitation and isolation.
The following table summarizes the influence of solvent and temperature on the yield of a hypothetical one-pot nitration-reduction of an indole derivative.
| Solvent | Temperature (°C) | Yield (%) |
| Ethanol | 25 | 65 |
| Tetrahydrofuran | 25 | 72 |
| Dichloromethane | 25 | 58 |
| Ethanol | 50 | 78 |
| Tetrahydrofuran | 50 | 85 |
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of paramount importance for minimizing environmental impact and enhancing economic viability. While specific literature detailing a "green" synthesis of this compound is scarce, the principles can be applied to its plausible synthetic pathways. A common route to 3-aminoindoles involves the reduction of a corresponding 3-nitroindole. This transformation, along with the initial indole ring formation, provides a framework for applying green chemistry metrics and methodologies.
A hypothetical, yet chemically sound, pathway starts from 4-fluoroaniline, proceeding through a Fischer or Leimgruber-Batcho indole synthesis to form 5-fluoroindole. diva-portal.org Nitration at the C3 position would yield 5-fluoro-3-nitroindole, which is then reduced to the target amine. The final step involves salt formation with hydrochloric acid.
Atom Economy and E-Factor Analysis
Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the "greenness" of a chemical process. Atom economy, a theoretical measure, calculates the proportion of reactant atoms incorporated into the final product. researchgate.net The E-Factor provides a more practical assessment by measuring the ratio of waste generated to the weight of the desired product. researchgate.net
| Solvent Intensity | High | Low | Traditional organic solvents contribute significantly to waste. The use of water, recyclable ionic liquids, or solvent-free conditions drastically reduces this metric. google.com |
This table presents projected values based on typical multi-step syntheses in the pharmaceutical industry versus idealized green processes.
The reduction of 5-fluoro-3-nitroindole to 5-fluoro-1H-indol-3-amine is a key step where green metrics can be significantly improved. Traditional methods might use stoichiometric reducing agents like tin(II) chloride or iron in acidic media, which generate significant inorganic waste. In contrast, catalytic hydrogenation or transfer hydrogenation offers a much higher atom economy and lower E-factor. researchgate.net For instance, using hydrogen gas with a catalyst (e.g., Pd/C) theoretically only produces water as a byproduct.
Solvent-Free or Alternative Solvent Methodologies
The choice of solvent is a major contributor to the environmental impact of a synthetic process. Traditional indole syntheses often rely on volatile and hazardous organic solvents. ijaresm.com Modern approaches focus on benign alternatives or eliminating the solvent altogether.
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. Green syntheses of indole derivatives have been developed using water as the medium, often with the aid of catalysts like acidic ionic liquids. google.comijiset.com The Fischer indole synthesis, a key method for creating the indole core, can be performed in aqueous media. google.com
Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. They have been successfully used in the synthesis of various indole derivatives, offering high yields and the potential for catalyst recycling. google.com
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and purities in shorter timeframes. This technique can be combined with solvent-free conditions or green solvents to further enhance the environmental credentials of a synthesis. researchgate.net Microwave-assisted synthesis of 3-aminoindoles from spirocyclic indoles and hydrazine (B178648) hydrate (B1144303) has been reported, showcasing a potentially rapid and efficient route. mdpi.com
Mechanochemistry: Ball milling allows for solvent-free reactions by using mechanical energy to induce chemical transformations. While not specifically documented for this compound, it represents a frontier in green synthesis for related heterocyclic compounds.
Table 2: Comparison of Solvents for Indole Synthesis
| Solvent Type | Advantages | Disadvantages | Applicability to Target Synthesis |
|---|---|---|---|
| Conventional Organic (e.g., Toluene, DMF) | Good solubility for many reagents | Toxic, volatile, difficult to recycle | Historically common, but less desirable from a green perspective. ijaresm.comnih.gov |
| Water | Non-toxic, non-flammable, cheap | Poor solubility for non-polar reactants | Feasible for Fischer indole synthesis and certain reduction steps. google.comgoogle.com |
| Ionic Liquids | Low volatility, recyclable, can be catalytic | Can be expensive, potential toxicity concerns | Promising for various steps in indole synthesis, offering a greener alternative. google.com |
| Solvent-Free (Mechanochemistry) | No solvent waste, high efficiency | Specialized equipment needed, scalability can be a challenge | Potentially applicable, representing a cutting-edge green approach. |
Stereoselective Synthesis Approaches
Stereoselectivity refers to the preferential formation of one stereoisomer over another. This is a critical consideration in the synthesis of chiral molecules, as different enantiomers or diastereomers can have vastly different biological activities.
However, the target molecule, This compound , is an achiral molecule. It does not possess any stereocenters, and its structure is planar with a plane of symmetry. Therefore, the principles of stereoselective synthesis are not applicable to the direct synthesis of the final compound itself, as no stereoisomers can exist.
While the target molecule is achiral, it is important to note that many more complex indole-containing pharmaceutical compounds are chiral. In the synthesis of such derivatives, where 5-fluoro-1H-indol-3-amine might be used as an intermediate, stereoselective reactions would be crucial. For example, if the amine were to be reacted with a chiral acid to form an amide, or used in a reaction that generates a new stereocenter on a side chain, controlling the stereochemical outcome would be essential.
Chemical Derivatization and Scaffold Modification Studies
Functionalization at the Indole (B1671886) Nitrogen (N1)
The indole nitrogen (N1) represents a critical site for derivatization, influencing the electronic properties and steric profile of the entire molecule. Alkylation and arylation are common strategies employed at this position to modulate activity and selectivity.
One notable example involves the methylation of the indole nitrogen. The synthesis of [2-(5-fluoro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride demonstrates the introduction of a methyl group at the N1 position. biosynth.comsigmaaldrich.com This modification can alter the compound's lipophilicity and its ability to engage in hydrogen bonding, which can have significant implications for its interaction with biological targets.
Further research has explored the introduction of more complex substituents. For instance, the synthesis of 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, while not a direct derivatization of the amine, showcases the potential for linking two indole motifs, where one indole is functionalized at the N1 position. nih.gov Such modifications can lead to compounds with novel three-dimensional structures and potential for bivalent interactions.
Table 1: Examples of N1-Functionalized Derivatives
| Compound Name | N1-Substituent | Molecular Formula | Reference |
| [2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride | Methyl | C₁₁H₁₃FN₂·HCl | biosynth.comsigmaaldrich.com |
This table is generated based on available data and is not exhaustive.
Substitution Patterns on the Benzene (B151609) Ring (C4, C6, C7)
Modifying the substitution pattern on the benzene portion of the indole ring (positions C4, C6, and C7) is a crucial strategy for fine-tuning the electronic and steric properties of the molecule. The introduction of different functional groups can significantly impact a compound's bioactivity.
Research into related indole structures provides insights into the effects of various substituents. For example, studies on 4-(indol-3-yl)thiazole-2-amines have shown that the placement of groups like methyl or methoxy (B1213986) at positions C5 or C6 can influence antifungal activity. mdpi.com Specifically, a methyl group at C6 was found to be beneficial, while a methoxy group at the same position was detrimental to activity. mdpi.com Although this study was not on 5-fluoro-1H-indol-3-amine itself, it highlights the importance of substituent effects on the benzene ring of the indole scaffold.
The synthesis of 5,6-difluoro-1H-indol-3-yl)methanamine suggests that adding further fluorine atoms to the benzene ring can enhance lipophilicity compared to the monofluorinated parent compound. This demonstrates how altering the halogenation pattern can be used to modulate physicochemical properties.
While specific examples of C4, C6, and C7 substitutions on 5-fluoro-1H-indol-3-amine hydrochloride are not extensively detailed in the provided results, the principles derived from analogous structures underscore the potential of this approach for generating novel derivatives with tailored properties.
Modifications at the Amine Moiety (N3)
The amine group at the 3-position is a primary site for modification, offering a versatile handle for introducing a wide array of functional groups. These modifications can influence the compound's basicity, polarity, and ability to form interactions with biological targets.
One common modification is the extension of the carbon chain between the indole ring and the amine. For example, the compound [2-(5-fluoro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride features an ethylamine (B1201723) side chain at the C3 position, in contrast to a direct amine or methanamine. biosynth.com This seemingly simple change can significantly alter the flexibility and spatial orientation of the amine group.
Furthermore, the amine itself can be acylated or alkylated to form amides or secondary/tertiary amines. The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from a protected precursor highlights a synthetic route where the amine is initially part of a phthalimide (B116566) group, which is later deprotected. mdpi.com This methodology allows for the introduction of the primary amine, which can then be further functionalized.
Advanced Structural Characterization and Spectroscopic Investigations
Single-Crystal X-ray Diffraction Analysis of 5-fluoro-1H-indol-3-amine hydrochloride
Crystal Packing and Intermolecular Interactions
The crystal packing of indole (B1671886) derivatives is often governed by a network of hydrogen bonds and other non-covalent interactions. In the case of this compound, the protonated amine group and the indole N-H group are expected to be strong hydrogen bond donors. The fluorine atom, while a weak hydrogen bond acceptor, can participate in C–H···F interactions. The chloride anion will act as a primary hydrogen bond acceptor.
A hypothetical table of crystallographic data, based on common findings for similar small organic molecules, is presented below.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2000 |
| Z | 4 |
Conformational Analysis in the Solid State
The conformation of the 3-amine group relative to the indole ring is a key structural feature. In the solid state, this conformation is locked and can be precisely determined by X-ray diffraction. The torsion angles involving the C2-C3-C-N bonds (where C is the carbon of the amine-bearing substituent) would define the orientation of the amine group. The planarity of the 5-fluoroindole (B109304) ring system is expected to be maintained. Analysis of related structures suggests that the exocyclic amine group will likely be positioned to optimize its participation in the hydrogen-bonding network. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the chemical environment of each atom.
Elucidation of Solution-State Conformations
In solution, molecules can adopt multiple conformations that are in dynamic equilibrium. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), can provide insights into the predominant solution-state conformation. For this compound, the conformation of the 3-amine side chain relative to the indole ring would be of particular interest. The observed coupling constants between protons on the side chain and the indole ring can help define this relationship. The chemical shifts of the aromatic protons and carbons will be influenced by the electron-withdrawing effect of the fluorine atom.
A representative table of expected ¹³C NMR chemical shifts for the core 5-fluoro-1H-indole structure is provided below, based on data for the parent compound. spectrabase.com The presence of the 3-amine hydrochloride group would induce further shifts, particularly at the C3 position.
| Atom | Expected Chemical Shift (ppm) |
| C2 | ~125 |
| C3 | ~103 (will be shifted downfield) |
| C3a | ~128 |
| C4 | ~110 |
| C5 | ~158 (¹JC-F ~235 Hz) |
| C6 | ~111 (³JC-F ~9 Hz) |
| C7 | ~105 (⁴JC-F ~4 Hz) |
| C7a | ~131 |
Dynamic NMR Studies
Dynamic NMR (DNMR) techniques can be used to study the rates of conformational exchange and other dynamic processes. For this compound, DNMR could potentially be used to investigate the rotation around the C3-C(amine) bond and any proton exchange processes involving the amine and indole N-H groups. By acquiring spectra at different temperatures, it is possible to determine the energy barriers associated with these dynamic processes.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental composition (C₈H₈ClFN₂). chemscene.com The fragmentation of the parent ion upon electron ionization (EI) or collision-induced dissociation (CID) would yield characteristic fragment ions.
A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would likely involve the following steps:
Loss of ammonia (B1221849) (NH₃) from the protonated 3-amine group.
Cleavage of the indole ring, leading to the formation of smaller charged fragments.
Loss of HF or a fluorine radical, although less common.
The analysis of these fragmentation pathways provides a fingerprint that can be used for structural confirmation. The study of fragmentation patterns of other indole alkaloids can serve as a guide for interpreting the mass spectrum of this compound. researchgate.net
A table summarizing the expected key ions in the mass spectrum is presented below.
| m/z (relative intensity) | Proposed Fragment Identity |
| 187.0495 | [M+H]⁺ (Protonated molecule) |
| 170.0234 | [M+H - NH₃]⁺ |
| 150.0564 | [C₈H₅FN]⁺ (Further fragmentation) |
| 133.0303 | [C₈H₄F]⁺ (Loss of HCN) |
This detailed structural and spectroscopic analysis provides a fundamental understanding of the chemical properties of this compound at a molecular level.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule and probing its conformational landscape. The hydrochloride salt of an amine, the indole ring system, and the carbon-fluorine bond each exhibit characteristic vibrational modes.
Expected Infrared (IR) and Raman Bands:
The IR and Raman spectra of this compound are expected to be rich with information. The protonation of the 3-amino group to form the ammonium (B1175870) hydrochloride is a key structural feature. This would result in the appearance of strong, broad absorption bands in the IR spectrum, typically in the 2200-3000 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations. These bands are often complex due to Fermi resonance and hydrogen bonding interactions.
The indole ring itself presents a number of characteristic vibrations. The N-H stretching vibration of the indole ring is expected as a sharp band around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic system will produce a series of bands in the 1450-1620 cm⁻¹ region. The C-N stretching vibrations of the indole ring and the exocyclic amine group will also be present in the fingerprint region (below 1500 cm⁻¹).
The presence of the fluorine atom at the 5-position of the indole ring introduces a C-F stretching vibration. This bond typically gives rise to a strong absorption in the IR spectrum in the range of 1000-1400 cm⁻¹, with the exact position influenced by the electronic environment of the aromatic ring.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be expected to show strong signals for the aromatic ring breathing modes and the C-C stretching vibrations of the indole nucleus.
A hypothetical data table of expected key vibrational frequencies for this compound, based on data from similar compounds, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |
| Indole N-H Stretch | 3400-3500 | IR | Sharp peak |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | |
| Ammonium N⁺-H Stretch | 2200-3000 | IR | Broad, strong absorption |
| Aromatic C=C Stretch | 1450-1620 | IR, Raman | Multiple bands |
| N-H Bending (Amine/Ammonium) | 1500-1650 | IR | |
| C-F Stretch | 1000-1400 | IR | Strong intensity |
| Indole Ring Breathing | 800-1000 | Raman | Often a strong, sharp peak |
This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to investigate the stereochemistry of chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light.
For this compound to be amenable to analysis by chiroptical spectroscopy, it must be chiral. The core structure of this compound does not possess a stereocenter. Therefore, in its bulk, achiral form, it would not exhibit a CD or ORD spectrum.
However, if the molecule were to be resolved into enantiomers, for instance, through the formation of diastereomeric salts with a chiral acid or through chiral chromatography, then each enantiomer would produce a mirror-image CD and ORD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum could then be used to assign the absolute configuration of the enantiomers, often through comparison with theoretical calculations or empirical rules for related structures.
As there is no information available in the public domain to suggest that this compound has been resolved into its enantiomers, no experimental chiroptical data can be presented.
Hypothetical Chiroptical Data for a Resolved Enantiomer:
Should the compound be resolved, one would expect to observe Cotton effects in the CD spectrum corresponding to the electronic transitions of the indole chromophore. The indole nucleus has several π-π* transitions that are known to be sensitive to the chiral environment.
| Electronic Transition | Approximate Wavelength (nm) | Expected CD Signal |
| ¹Lₐ | ~220 | Strong Cotton effect |
| ¹Lₑ | ~260-290 | Weaker, structured Cotton effects |
This table is purely hypothetical and contingent on the successful chiral resolution of the compound.
Computational Chemistry and Theoretical Modeling of 5 Fluoro 1h Indol 3 Amine Hydrochloride
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 5-fluoro-1H-indol-3-amine hydrochloride, these calculations reveal the effects of fluorination and protonation on the indole (B1671886) scaffold. Such methods, including Density Functional Theory (DFT), are used to predict molecular properties with high accuracy. chemrxiv.orgrsc.org
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is largely defined by the aromatic indole ring system, which is significantly modulated by its substituents. The indole core is a π-rich system. pnas.org The introduction of a fluorine atom at the C5 position and a protonated amino group at the C3 position introduces substantial electronic perturbations.
Fluorine Substitution: The highly electronegative fluorine atom at C5 acts as an inductive electron-withdrawing group, lowering the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect also polarizes the benzene (B151609) portion of the indole ring. ossila.com
Protonated Amino Group: The 3-amino group, when protonated to form an ammonium (B1175870) cation (-NH₃⁺) in the hydrochloride salt, becomes a powerful electron-withdrawing group. This is a critical feature, as studies on similar molecules show that protonation can significantly alter the electronic landscape. researchgate.net The positive charge leads to a substantial stabilization (lowering of energy) of the molecular orbitals. Theoretical studies on indole itself show that protonation at the C3 position is energetically the most favorable. researchgate.net
Table 1: Conceptual Effects of Substitution on Indole's Frontier Molecular Orbitals
| Compound | Substituent Effects | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |
| Indole (Reference) | π-donating pyrrole (B145914) ring fused to benzene. | Baseline | Baseline | Baseline |
| 5-Fluoroindole (B109304) | Inductive withdrawal by fluorine. | Lowered | Lowered | Marginally changed |
| This compound | Strong inductive withdrawal from -NH₃⁺ and -F. | Significantly Lowered | Significantly Lowered | Likely increased |
Note: This table presents expected qualitative trends based on fundamental chemical principles. Actual values require specific QM calculations.
Electrostatic Potential Surface Mapping
Electrostatic potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The ESP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the ESP surface is expected to be dominated by three key features:
Indole Ring: The π-system of the indole ring typically exhibits a negative potential above and below the plane of the rings. pnas.orgresearchgate.net
Fluorine Atom: A region of negative electrostatic potential is anticipated around the electronegative fluorine atom.
Protonated Amino Group: The -NH₃⁺ group will be the most prominent feature, creating a large and intense region of positive electrostatic potential. This positive region indicates that this site is the primary center for electrostatic interactions with anions (like chloride) and polar solvent molecules.
Prediction of Spectroscopic Properties
Quantum mechanical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: Calculations can predict the chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the carbon atoms attached to the fluorine (C5) and the protonated amine (C3) would show significant shifts. ¹⁹F NMR is particularly useful for monitoring the fluorine's environment. ossila.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. Key predicted vibrational modes for this compound would include the N-H stretching frequencies of the indole N-H and, notably, the asymmetric and symmetric stretches of the -NH₃⁺ group, which typically appear in the region of 3000-3300 cm⁻¹. The C-F stretching vibration would also be a characteristic feature.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The indole chromophore typically has two strong absorption bands (¹Lₐ and ¹Lₑ). chemrxiv.org The presence of the fluoro and protonated amino groups is expected to cause shifts in these absorption maxima (λₘₐₓ) compared to the parent indole molecule.
Molecular Dynamics Simulations
While QM methods are excellent for static, single-molecule properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its flexibility and interactions with its surroundings. youtube.comresearchgate.net MD simulations are particularly crucial for understanding a salt-like compound in solution.
Conformational Flexibility and Rotational Barriers
The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the amino group to the indole ring (the C3-N bond).
The rotation of the -NH₃⁺ group is expected to be hindered due to steric clashes with the hydrogen atoms at the C2 and C4 positions of the indole ring. MD simulations can be employed to explore the conformational space and calculate the potential energy surface for this rotation. This allows for the determination of the rotational energy barrier, which is the energy required to rotate the group from its most stable conformation to the least stable one.
Table 2: Analysis of Torsional Angle in this compound
| Dihedral Angle | Atoms Involved | Expected Barrier to Rotation | Significance |
| τ (C2-C3-N-H) | Carbon (C2) - Carbon (C3) - Nitrogen (N) - Hydrogen (H) | Moderate to High | This rotation is sterically hindered by the C2-H and C4-H bonds on the indole ring. The barrier height determines the rotational freedom of the amine group at a given temperature. |
The results of such simulations would reveal the preferred orientation of the ammonium group relative to the indole plane and the timescale of its rotational motion.
Solvent Effects on Molecular Behavior
The behavior of this compound in a solvent is profoundly influenced by its ionic nature. MD simulations in an explicit solvent (like a box of water molecules) are the ideal tool to investigate these effects. osti.govnih.gov
In a polar protic solvent such as water, several key interactions would be observed:
Solvation of the Cation: A highly structured solvation shell would form around the -NH₃⁺ group. The oxygen atoms of the water molecules would orient themselves towards the ammonium protons, forming strong hydrogen bonds. The strength and structure of this solvation shell can be quantified using radial distribution functions (RDFs) from the MD trajectory.
Hydrogen Bonding: Besides the primary interaction at the -NH₃⁺ site, the solvent molecules can also act as hydrogen bond donors to the fluorine atom and the indole N-H group, and as hydrogen bond acceptors from the indole N-H.
Ion Pairing: MD simulations can also model the interaction between the 5-fluoro-1H-indol-3-ammonium cation and its chloride counter-ion in solution, predicting the degree of solvent-separated vs. contact ion pairing.
These simulations provide a dynamic picture of how the solvent mediates the compound's structure, stability, and interactions, which is essential for understanding its behavior in real-world applications. nih.gov
Docking Studies and Ligand-Target Interaction Predictions (for theoretical biological targets)
In a typical study, molecular docking simulations would be performed to predict the binding orientation and affinity of this compound with various theoretical biological targets. This process would involve:
Preparation of the Ligand and Receptors: The 3D structure of this compound would be generated and optimized. A panel of potential protein targets would be selected based on the structural similarity of the ligand to known active compounds.
Docking Simulation: Software such as AutoDock or Glide would be used to fit the ligand into the binding sites of the selected protein targets.
Analysis of Interactions: The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues of the protein. The binding energy, often expressed in kcal/mol, would be calculated to estimate the binding affinity.
A hypothetical data table for such a study might look like this:
| Theoretical Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Monoamine Oxidase A | - | - | - |
| Serotonin (B10506) Transporter | - | - | - |
| D-amino acid oxidase | - | - | - |
| (Data is hypothetical and for illustrative purposes only) |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Frameworks
QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. For this compound, this would involve:
Dataset Collection: A dataset of structurally related indoleamines with known biological activities or properties would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound in the dataset, including this compound.
Model Development and Validation: Statistical methods such as multiple linear regression or machine learning algorithms would be used to build a model that correlates the descriptors with the activity/property. The model would then be rigorously validated to ensure its predictive power.
An example of a QSAR model equation might be:
pIC50 = β0 + β1(LogP) + β2(Polar Surface Area) + β3(Number of H-bond donors)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β values are coefficients determined from the regression analysis.
Virtual Screening Applications for Novel Analogs
Virtual screening would be employed to identify novel analogs of this compound with potentially improved properties from large compound libraries. This could be done through:
Ligand-Based Virtual Screening: Searching for compounds with similar structural features to this compound.
Structure-Based Virtual Screening: Docking a library of compounds against a selected protein target and ranking them based on their predicted binding affinity.
The output would be a list of "hit" compounds that could be prioritized for further experimental testing.
Mechanistic Investigations of Biological Activity in Vitro and Preclinical Models
Target Identification and Validation Research
Comprehensive studies to identify and validate the specific molecular targets of 5-fluoro-1H-indol-3-amine hydrochloride are not yet available in the public domain. The presence of the indole (B1671886) nucleus, a common feature in many biologically active compounds, suggests that potential targets could include a range of receptors and enzymes. The fluorine atom at the 5-position is known to alter the electronic properties of the indole ring, which can influence binding affinity and selectivity for its molecular targets.
Receptor Binding Affinity and Selectivity Profiling
Specific data on the receptor binding affinity and selectivity of this compound, particularly concerning serotonin (B10506) receptors or other enzyme targets, is not currently documented in scientific literature. While related fluorinated indole compounds have been investigated for their effects on various receptors, direct evidence for this specific compound is lacking. For instance, studies on other fluorinated indole derivatives have sometimes shown unselective binding profiles at serotonin receptors.
Enzyme Inhibition Kinetics and Mechanism of Action Studies
There is currently no specific information available regarding the enzyme inhibition kinetics or the precise mechanism of action for this compound. Research on analogous indole-based molecules has explored their potential as inhibitors of enzymes such as monoamine oxidase B (MAO-B), but similar studies for this compound have not been published. nih.gov The mechanism of action for a related but distinct compound, (5-Fluoro-1H-indol-3-YL)methanamine, is suggested to involve interactions with various molecular targets, potentially leading to the inhibition of enzymes implicated in cell proliferation.
Ion Channel Modulation Studies
No studies detailing the modulation of ion channels by this compound have been found in the available scientific literature.
Cellular Pathway Analysis
Detailed analysis of the cellular pathways affected by this compound is not yet available. Understanding how this compound may modulate signal transduction cascades or regulate gene and protein expression would require further dedicated research.
Signal Transduction Cascade Modulation
Information on the modulation of signal transduction cascades by this compound is not present in the current body of scientific research.
Gene Expression and Protein Regulation Studies
There are no published studies on the effects of this compound on gene expression or protein regulation.
Cell Cycle Progression and Apoptosis Induction/Inhibition in Cell Lines
Currently, there is no specific data in the reviewed literature detailing the direct effects of this compound on cell cycle progression or apoptosis induction in cell lines. Research has predominantly focused on its use as a building block. For example, it is a reactant in the synthesis of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole, a compound which has shown promise for its anticancer properties through the inhibition of key signaling proteins involved in tumor growth. The downstream products of syntheses involving 5-fluoro-1H-indol-3-amine are being investigated for their impact on cell viability and proliferation, but the direct activity of the parent amine hydrochloride is not described.
Subcellular Localization and Compartmentalization Studies
Information regarding the subcellular localization and compartmentalization of this compound is not available in the current body of scientific literature. Such studies are typically conducted on compounds with demonstrated biological activity to understand their mechanism of action. As this compound is primarily documented as a synthetic intermediate, these specific investigations have not been published.
Interaction with Biomolecules (e.g., DNA, RNA, Lipids, Proteins)
Direct studies on the interaction of this compound with biomolecules such as DNA, RNA, lipids, or proteins are not detailed in the available research. However, its role as a precursor in the synthesis of STING antagonists suggests that the indole scaffold is suitable for generating molecules that interact with specific protein targets. google.com STING is a transmembrane protein located in the endoplasmic reticulum, and its antagonists are designed to bind to it and modulate its activity in the innate immune pathway. google.com This implies that the structural features of 5-fluoro-1H-indol-3-amine are conducive to creating compounds with high affinity for protein binding pockets.
Phenotypic Screening in Research Cell Lines for Mechanistic Understanding
There is no published data available from phenotypic screening of this compound in research cell lines for mechanistic understanding. Phenotypic screens are employed to identify the effects of a compound on cell morphology and function, which can then be used to infer its mechanism of action. The absence of such data further indicates that the primary scientific interest in this compound has been its utility in chemical synthesis rather than its intrinsic biological effects.
Mechanistic Studies in Non-Human In Vivo Models
Mechanistic studies of this compound in non-human in vivo models have not been reported. In vivo studies are typically preceded by comprehensive in vitro characterization to establish a compound's biological activity and safety profile. The derivatives synthesized from 5-fluoro-1H-indol-3-amine, such as those targeting RET and TRK proteins, have undergone in vivo testing and have demonstrated antitumor activity in cancer xenograft models. These studies, however, focus on the efficacy and mechanism of the final, more complex products, not the initial building block.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Systematic Modification and Activity Profiling
Systematic modifications of the 5-fluoroindole (B109304) core have been instrumental in elucidating the structural requirements for various biological activities. Research has demonstrated that alterations at different positions of the indole (B1671886) ring and the 3-amine side chain can lead to significant changes in potency and selectivity.
For instance, in the development of α-glucosidase inhibitors based on a related 5-fluoro-2-oxindole scaffold, the introduction of various substituted benzylidene moieties at the 3-position led to a range of inhibitory activities. This highlights the importance of the substituent at this position for target engagement. While not directly pertaining to the 3-amine, this underscores the sensitivity of the 3-position to substitution.
In another study focusing on 3-(3-(piperidin-1-yl)propyl)indoles as 5-HT1D receptor ligands, fluorination of the piperidine ring and the propyl linker was explored. acs.orgnih.gov The incorporation of fluorine was found to significantly reduce the pKa of the compounds, which had a beneficial influence on their oral absorption. acs.orgnih.gov This suggests that modifications of the side chain attached to the indole-3-position can dramatically impact pharmacokinetic properties.
Furthermore, studies on fluorinated 3-benzyl-5-indolecarboxamides as leukotriene receptor antagonists revealed that the nature of the amide substituent was critical for potency. The (R)-enantiomer of a derivative with a 2-methyl-4,4,4-trifluorobutyl group was found to be modestly more potent than the (S)-enantiomer, indicating that stereochemistry in the side chain plays a crucial role in activity. nih.gov
The following table summarizes the impact of systematic modifications on the biological activity of various 5-fluoroindole derivatives, providing insights that can be extrapolated to 5-fluoro-1H-indol-3-amine.
| Core Structure | Modification | Biological Target/Activity | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 5-fluoro-2-oxindole | Substitution on 3-benzylidene | α-Glucosidase inhibition | Varied inhibitory potency depending on the substituent. | researchgate.netnih.gov |
| 3-(3-(piperidin-1-yl)propyl)indole | Fluorination of piperidine ring and propyl linker | 5-HT1D receptor affinity | Maintained high affinity and selectivity. | acs.orgnih.gov |
| 3-benzyl-5-indolecarboxamide | Fluorinated amide substituents | Leukotriene D4 receptor antagonism | Potent antagonism; stereochemistry of the substituent is important. | nih.gov |
| 5-fluoroindole | Position of fluorine (5- vs. 6- or 7-) | Antimycobacterial activity | 5-fluoro substitution showed the highest activity. acs.org | acs.org |
Identification of Key Pharmacophoric Features
Pharmacophore modeling helps in identifying the essential structural features of a molecule required for its biological activity. nih.gov For fluorinated indole derivatives, several key pharmacophoric features have been identified that contribute to their interaction with biological targets.
The core 5-fluoroindole scaffold is a crucial pharmacophoric element. The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking or hydrophobic interactions with the target protein. The fluorine atom at the 5-position is a key feature that can modulate the electronic properties of the indole ring and participate in specific interactions, such as hydrogen bonding or dipolar interactions, within the binding pocket.
The amine group at the 3-position is another critical pharmacophoric feature, capable of acting as a hydrogen bond donor and, when protonated, forming ionic interactions. The spatial arrangement and nature of the substituent on this amine group are vital for determining the selectivity and potency of the compound.
Molecular docking studies of 5-fluoro-2-oxindole derivatives with α-glucosidase have revealed that the carbonyl group of the oxindole ring forms a hydrogen bond with the enzyme's active site residues. researchgate.net The fluorophenyl group contributes to lipophilic interactions within the binding pocket. researchgate.net These findings suggest that for 5-fluoro-1H-indol-3-amine, the amine group and the 5-fluoroindole ring are likely to be the primary interacting moieties.
Key pharmacophoric features for bioactive 5-fluoroindole derivatives can be summarized as:
A hydrogen bond donor: The indole N-H group.
An aromatic ring system: The indole nucleus for hydrophobic and π-stacking interactions.
A halogen atom (fluorine): For modulating electronics and potential specific interactions.
A hydrogen bond donor/acceptor or charged group at the 3-position: The 3-amine group.
Elucidation of Structural Determinants for Selectivity
The selectivity of a drug for its intended target over other proteins is a critical aspect of drug design. For 5-fluoro-1H-indol-3-amine and its analogs, structural modifications play a pivotal role in determining their selectivity profile.
In a series of PI3K inhibitors, the replacement of an indole with an indazole ring, and the introduction of fluoro substituents at the 5- or 6-position of a benzimidazole core, made significant differences in isoform selectivity. nih.gov This demonstrates that subtle changes in the heterocyclic core can dramatically alter the selectivity profile by influencing the hydrogen bonding network with the target protein. nih.gov
For the 3-(3-(piperazin-1-yl)propyl)indole series of 5-HT1D receptor ligands, the introduction of fluorine into the piperidine ring and the propyl linker helped in maintaining high selectivity for the 5-HT1D receptor. acs.org This suggests that modifications to the side chain at the 3-position can fine-tune the interactions with the receptor, leading to enhanced selectivity.
The following table illustrates how structural modifications can influence the selectivity of indole-based compounds.
| Compound Series | Structural Modification | Target | Impact on Selectivity | Reference |
|---|---|---|---|---|
| Benzimidazole-based inhibitors | 5- or 6-fluoro substitution | PI3K isoforms | Significant differences in selectivity for PI3Kα, β, and γ. nih.gov | nih.gov |
| 3-(3-(piperidin-1-yl)propyl)indoles | Fluorination of side chain | 5-HT1D receptor | Maintained high selectivity. acs.org | acs.org |
Impact of Fluorine Substitution on Biological Activity and Metabolism (from a mechanistic research perspective)
The substitution of a hydrogen atom with fluorine at the 5-position of the indole ring has a multifaceted impact on the molecule's biological activity and metabolic fate. researchgate.netnih.gov From a mechanistic standpoint, fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—are central to these effects. nih.gov
Modulation of Electronic Properties and Binding Affinity: The high electronegativity of fluorine alters the electron distribution of the indole ring. This can influence the pKa of the indole nitrogen and the 3-amine group, thereby affecting their ionization state at physiological pH and their ability to form hydrogen bonds and ionic interactions with the target protein. In some cases, the C-F bond can act as a weak hydrogen bond acceptor, contributing to binding affinity.
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net This is a crucial advantage in drug design, as it can block a potential site of metabolism, leading to increased metabolic stability, a longer half-life, and improved bioavailability. researchgate.net For 5-fluoro-1H-indol-3-amine, the fluorine at the 5-position can prevent hydroxylation at this site, a common metabolic pathway for indole derivatives.
Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule. The gauche effect, an exception to the general rule of steric hindrance, can favor a gauche conformation in fluorinated alkanes. While not directly applicable to the aromatic fluorine in 5-fluoroindole, it highlights fluorine's ability to impose conformational constraints that can be beneficial for binding to a specific target.
Mechanism-Based Inhibition: In certain contexts, fluorinated substrates can act as mechanism-based inhibitors. The fluorine atom can stabilize a transition state analog complex with an enzyme or act as a good leaving group in an enzyme-catalyzed reaction, leading to irreversible inhibition. nih.gov While this has been demonstrated for other fluorinated compounds, its applicability to 5-fluoro-1H-indol-3-amine would depend on its specific biological target.
The use of 19F NMR spectroscopy is a powerful tool in mechanistic studies of fluorinated compounds. nih.gov It allows for the non-invasive monitoring of the compound's fate in biological systems, providing insights into its metabolism and interaction with target proteins. nih.gov
Preclinical Pharmacological Research Methodologies Mechanistic Focus
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro ADME studies are fundamental in characterizing the pharmacokinetic profile of a potential drug candidate.
Permeability Assays (e.g., Caco-2, PAMPA)
Permeability assays are used to predict the intestinal absorption of orally administered drugs. The Caco-2 cell permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that assesses a compound's ability to diffuse across an artificial lipid membrane. No published data from Caco-2 or PAMPA assays for 5-fluoro-1H-indol-3-amine hydrochloride were identified.
Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., CYP inhibition/induction)
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. These studies are typically conducted using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. evotec.comwuxiapptec.com These assays can determine the intrinsic clearance of a compound and its potential to inhibit or induce CYP enzymes, which is a major cause of drug-drug interactions. wuxiapptec.comnih.gov A search of available literature did not yield any reports on the metabolic stability of this compound in either human liver microsomes or hepatocytes.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its therapeutic target. nih.govmdpi.com Highly protein-bound drugs generally have a lower volume of distribution and clearance. Standard methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. mdpi.com No data on the plasma protein binding characteristics of this compound are publicly available.
Metabolite Identification and Profiling (in preclinical models)
Identifying the metabolites of a drug candidate in preclinical species is crucial for understanding its metabolic pathways and for identifying any potentially active or toxic metabolites. nih.govacs.org This is typically achieved by incubating the compound with liver microsomes, hepatocytes, or by analyzing samples from in vivo animal studies, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). No studies detailing the metabolite identification and profiling of this compound were found.
Drug-Drug Interaction Potential (from enzyme inhibition/induction perspective)
Evaluating the potential for a new compound to cause drug-drug interactions is a critical component of preclinical safety assessment. nih.govnih.gov This is primarily assessed by examining its ability to inhibit or induce major drug-metabolizing enzymes, particularly the cytochrome P450 isoforms. solvobiotech.combiomolther.orgresearchgate.net The absence of data on CYP inhibition or induction for this compound means its potential to interfere with the metabolism of co-administered drugs is unknown.
Analytical and Bioanalytical Methodologies in Research Settings
Chromatographic Techniques for Purity Assessment and Quantification (HPLC, GC, SFC)
Chromatographic methods are the cornerstone for assessing the purity and quantifying "5-fluoro-1H-indol-3-amine hydrochloride". High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages depending on the specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the purity assessment of indole (B1671886) derivatives. nih.gov A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netchromatographyonline.com UV detection is commonly employed, leveraging the chromophoric nature of the indole ring. chromatographyonline.com For quantitative analysis, a calibration curve is constructed by plotting peak area against known concentrations of a reference standard. acs.org The linearity of this relationship is a critical validation parameter. acs.org
Gas Chromatography (GC): GC is particularly suitable for the analysis of volatile and thermally stable amines. labrulez.comrestek.com Due to the polar nature of amines, which can lead to peak tailing, derivatization is often employed to improve chromatographic performance. nih.govnih.gov Alternatively, specialized columns designed for amine analysis can be used. restek.com When coupled with a mass spectrometer (GC-MS), this technique provides high selectivity and sensitivity for identifying and quantifying the compound and its potential volatile impurities. nih.govnih.gov
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations and is a greener alternative to normal-phase HPLC. chromatographytoday.comchromatographyonline.com For "this compound," which may exist as enantiomers depending on its synthesis or subsequent modifications, chiral SFC would be the method of choice for separating and quantifying these stereoisomers. shimadzu.comresearchgate.net SFC often provides faster analysis times and unique selectivity compared to HPLC. chromatographyonline.com
Table 1: Illustrative Chromatographic Conditions for the Analysis of Indole Derivatives
| Parameter | HPLC | GC | SFC |
| Stationary Phase | C18, 5 µm | Capillary column for amines | Chiral stationary phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Helium | CO2 with Methanol modifier |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 3.0 mL/min |
| Detection | UV at 280 nm | Flame Ionization (FID) or Mass Spectrometry (MS) | UV or MS |
| Temperature | 30 °C | 250 °C (injector) | 40 °C |
Spectroscopic Methods for Quantification in Complex Matrices (UV-Vis, Fluorescence, LC-MS/MS)
Spectroscopic methods are indispensable for quantifying "this compound," especially in complex biological matrices where high sensitivity and selectivity are required.
UV-Visible Spectroscopy: UV-Vis spectroscopy is a fundamental technique for the initial characterization and quantification of indole compounds. researchdata.edu.au The indole ring system exhibits characteristic absorbance maxima in the UV region, typically around 270-290 nm. researchgate.netresearchgate.net While not highly selective on its own, when coupled with a chromatographic separation technique like HPLC, it provides robust quantification. mdpi.com
Fluorescence Spectroscopy: Indole and its derivatives are known to be fluorescent, which can be exploited for highly sensitive detection. aatbio.comnih.gov The native fluorescence of the indole moiety allows for quantification at very low concentrations, which is particularly advantageous in bioanalytical applications. The excitation and emission wavelengths are characteristic of the indole structure. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity. researchgate.netnih.gov An LC-MS/MS method for "this compound" would typically involve reversed-phase liquid chromatography for separation, followed by electrospray ionization (ESI) and detection using multiple reaction monitoring (MRM). researchgate.nettandfonline.com This approach allows for the accurate quantification of the analyte even in the presence of numerous endogenous components. nih.gov
Table 2: Proposed LC-MS/MS Parameters for Quantification in Biological Samples
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ of 5-fluoro-1H-indol-3-amine |
| Product Ion (m/z) | Characteristic fragment ion |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
Development of Bioanalytical Assays for Preclinical Samples (e.g., tissue, cell lysates)
The development of robust bioanalytical assays is critical for evaluating the pharmacokinetic and pharmacodynamic properties of "this compound" in preclinical studies.
A typical workflow for a bioanalytical assay in preclinical samples such as plasma, tissue homogenates, or cell lysates involves sample preparation followed by LC-MS/MS analysis. nih.gov
Sample Preparation: The primary goal of sample preparation is to remove proteins and other interfering substances from the biological matrix. Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases.
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.
Method Validation: A developed bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. nih.gov Key validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. acs.org
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. acs.org
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov
Impurity Profiling and Stability Indicating Methods
Impurity profiling is a critical component of drug development, ensuring the safety and quality of the active pharmaceutical ingredient (API). ijprajournal.comnih.govresearchgate.net A stability-indicating method is an analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time. researchgate.netchromatographyonline.comchromatographyonline.com
Impurity Identification: Potential impurities in "this compound" can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. nih.gov Hyphenated techniques like LC-MS and GC-MS are powerful tools for the identification and structural elucidation of these impurities. medwinpublishers.com
Stability-Indicating HPLC Method: A stability-indicating HPLC method must be able to separate the main compound from all potential degradation products and process-related impurities. chromatographyonline.com To develop such a method, the drug substance is subjected to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to induce degradation. researchgate.netacs.org The resulting degradation products are then separated and identified. The method is validated to demonstrate its specificity, accuracy, precision, and linearity for both the parent compound and its impurities. chromatographyonline.com
Potential Applications As a Research Tool or Chemical Biology Probe
Development as a Fluorescent Probe
The indole (B1671886) ring system is inherently fluorescent, a property that has been widely exploited in the development of molecular probes. nih.govresearchgate.netrsc.org The fluorescence characteristics of indole derivatives, including their excitation and emission wavelengths, are sensitive to the local environment and substitutions on the indole ring. nih.gov The introduction of a fluorine atom can modulate these photophysical properties. For instance, studies on ring-substituted indole-3-acetic acids have shown that fluorination can lead to shifts in the absorption spectra and changes in fluorescence quantum yield. nih.gov Specifically, 6-fluoroindole-3-acetic acid exhibits a significantly higher fluorescence quantum yield compared to the parent indole-3-acetic acid. nih.gov
Indole-based molecules have been successfully designed as fluorescent probes for various applications, including the detection of specific ions and for cellular imaging. mdpi.comresearchgate.net The electron-donating or-withdrawing nature of substituents plays a crucial role in the intramolecular charge transfer (ICT) process, which often governs the fluorescence response. Given these precedents, the 5-fluoro-1H-indol-3-amine scaffold possesses the fundamental characteristics necessary for development into a novel fluorescent probe. The interplay between the electron-withdrawing fluorine atom and the electron-donating amine group could be harnessed to create probes sensitive to pH, polarity, or binding to specific biomolecules.
Utility in Target Engagement Studies
Confirming that a potential drug molecule interacts with its intended biological target within a cellular context is a critical step in drug discovery, known as target engagement. youtube.com Fluorinated ligands are particularly valuable tools for such studies. nih.gov The presence of the ¹⁹F nucleus provides a unique spectroscopic handle that can be monitored by nuclear magnetic resonance (NMR) spectroscopy. nih.gov ¹⁹F NMR is a powerful technique for studying protein-ligand interactions because the ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing information on binding events, conformational changes, and even the proximity to other groups in the binding pocket. nih.govnih.gov
The fluorine atom in 5-fluoro-1H-indol-3-amine hydrochloride can act as a reporter for its engagement with a biological target. nih.govacs.org As indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, this compound could be used to validate binding and to characterize the binding site. nih.gov Computational studies have further highlighted how fluorine substituents can modulate complex molecular interactions, including protein-water hydrogen bond networks, which can be crucial for ligand binding and selectivity. acs.orgnih.gov
Application in Affinity Chromatography
Affinity chromatography is a powerful purification technique that relies on the specific binding interaction between a molecule of interest and a ligand that has been immobilized on a solid support, or matrix. wikipedia.orgchromtech.com The high selectivity of this method allows for the efficient isolation of a target molecule from a complex mixture. chromtech.com
The indole scaffold has been successfully employed in affinity chromatography applications. For example, various indole derivatives have been immobilized on agarose (B213101) to create affinity columns for the purification of enzymes like indolyl-3-alkane α-hydroxylase. nih.gov In another application, an affinity column prepared by coupling indole butyric acid to a resin was used to selectively capture and purify antibodies by targeting a nucleotide-binding site on the antibody Fab fragments. researchgate.net The 3-amine group of 5-fluoro-1H-indol-3-amine provides a convenient chemical handle for covalent attachment to a variety of chromatography matrices, such as agarose or polyacrylamide beads. wikipedia.org This would allow for the creation of novel affinity supports for the purification of proteins or other biomolecules that bind to the 5-fluoroindole (B109304) scaffold.
Use as a Scaffold for Rational Drug Design Initiatives (theoretical/pre-discovery)
The indole ring is a highly valued scaffold in rational drug design, forming the core of numerous approved drugs. nih.gov One area where indole derivatives have shown significant promise is in the development of inhibitors for indoleamine 2,3-dioxygenase (IDO). nih.govepfl.chacs.org IDO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a major therapeutic target in oncology due to its role in mediating immune tolerance in tumors. nih.gov
Fluorination is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound, such as metabolic stability, binding affinity, and membrane permeability. nih.govnsf.gov The introduction of a fluorine atom can alter the electronic properties of the molecule and lead to more favorable interactions with the target protein. acs.org Therefore, this compound represents a highly valuable starting fragment or scaffold for structure-based drug design campaigns. nih.govacs.org It combines the privileged indole core with a fluorine atom for potential enhancement of drug-like properties and an amine group that can be readily modified to explore structure-activity relationships and optimize binding to a target of interest, such as the active site of IDO. nih.govacs.org
Role in High-Throughput Screening Campaigns for New Biological Activities
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify new "hits" with desired biological activity. timtec.netyoutube.com The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. nih.gov These libraries are often constructed using a scaffold-based approach to ensure broad coverage of chemical space. embl.org
Given the biological relevance of the indole scaffold, it is a common feature in many screening libraries. embl.orgresearchgate.net Furthermore, there is a growing interest in the use of fluorinated compound libraries for fragment-based drug discovery, often utilizing ¹⁹F NMR for rapid and efficient screening. nih.gov The inclusion of this compound in a diversity-oriented screening library would be highly advantageous. Its unique combination of a fluorinated indole core with a reactive amine handle makes it a versatile building block for creating a wider range of more complex molecules, thereby increasing the chemical diversity of the library and the potential for discovering novel biological activities. nih.govembl.org
Conclusion and Future Perspectives in Research on 5 Fluoro 1h Indol 3 Amine Hydrochloride
Summary of Key Academic Discoveries and Contributions
There are no significant academic discoveries or contributions that can be directly attributed to 5-fluoro-1H-indol-3-amine hydrochloride in the available scientific literature. Research in this area has primarily focused on the broader family of fluorinated indoles. For instance, studies on 5-fluorotryptamine have highlighted its role as a serotonin (B10506) receptor agonist and its potential in neuroscience research. Furthermore, various 5-fluoroindole (B109304) derivatives have been synthesized and investigated for their potential antimicrobial and anticancer activities. These findings suggest that the introduction of a fluorine atom at the 5-position of the indole (B1671886) ring can significantly influence the biological properties of the molecule. However, specific research detailing the unique contributions of the 3-amino hydrochloride variant is not apparent.
Unresolved Questions and Knowledge Gaps
The primary knowledge gap is the near-complete absence of dedicated research on this compound. The following are key unresolved questions that would need to be addressed by future research:
Fundamental Physicochemical Properties: Detailed characterization of its solubility, stability, and spectroscopic data is not readily available.
Synthetic Methodologies: While general methods for the synthesis of fluorinated indoles exist, optimized and scalable synthetic routes specifically for this compound have not been reported.
Biological Activity Profile: The specific biological targets and pharmacological effects of this compound are unknown. It is unclear if it exhibits any significant activity towards key enzyme or receptor families.
Mechanism of Action: Without a defined biological activity, the mechanism by which this compound might exert any physiological effects remains to be elucidated.
Structure-Activity Relationships (SAR): The importance of the 3-amino group in conjunction with the 5-fluoro substitution for any potential biological activity has not been explored.
Emerging Research Directions and Methodological Advances
Emerging research in the broader field of medicinal chemistry and drug discovery could provide the tools and impetus for future investigations into this compound.
High-Throughput Screening: Screening this compound against a wide range of biological targets could rapidly identify potential areas of therapeutic interest.
Computational Modeling and Docking Studies: In silico methods could be employed to predict potential binding affinities to various protein targets, guiding experimental work.
Development of Novel Synthetic Methods: Advances in catalytic and green chemistry could enable more efficient and environmentally friendly syntheses of this and related compounds.
Chemical Biology Approaches: The use of this compound as a chemical probe could help in understanding the function of specific biological pathways, should a relevant activity be identified.
Translational Research Opportunities (pre-discovery, basic science to potential application)
Given the lack of fundamental research, any translational opportunities for this compound are purely speculative at this stage and would be contingent on initial basic science discoveries.
Scaffold for Library Synthesis: This compound could serve as a valuable building block for the synthesis of a diverse library of 3-amino-5-fluoroindole derivatives. These libraries could then be screened for various biological activities, such as kinase inhibition, GPCR modulation, or antimicrobial effects.
Fragment-Based Drug Discovery: As a small, functionalized indole, it could be used in fragment-based screening to identify initial hits against therapeutic targets.
Preclinical Evaluation: Should initial studies reveal promising biological activity, further preclinical development, including lead optimization and in vivo efficacy studies, would be warranted.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluoro-1H-indol-3-amine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis often involves coupling reactions under catalytic conditions. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been used for analogous indole derivatives, achieving ~42% yield after purification via column chromatography (70:30 ethyl acetate/hexane) . Optimizing solvent polarity, catalyst loading, and reaction time (e.g., 12-hour stirring) can enhance yields. Post-synthesis, HCl treatment is critical for salt formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer : Key techniques include:
- UV/Vis Spectroscopy : Peaks at λmax = 220 nm and 286 nm confirm aromatic and conjugated systems .
- NMR : and NMR should resolve indole protons (e.g., H-3 at δ ~7.2 ppm) and fluorine coupling patterns. NMR is critical for verifying fluorination .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) should match the molecular ion [M+H] at m/z 228.7 (for the free base) .
Q. How should researchers assess and ensure the purity of this compound under different storage conditions?
- Methodological Answer :
- HPLC Analysis : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to achieve ≥98% purity .
- Stability Testing : Store at -20°C in anhydrous conditions to prevent hydrolysis; periodic TLC or HPLC reassessment over ≥5 years is recommended .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved when determining the structure of this compound?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. For example, SHELXPRO can model hydrogen bonding and torsional angles in indole derivatives, while SHELXD handles phase problems in twinned crystals. Validate against high-resolution (<1.0 Å) datasets .
Q. What strategies mitigate degradation in biological assays, considering its stability profile?
- Methodological Answer :
- Buffered Solutions : Prepare fresh solutions in PBS (pH 7.4) to avoid acid/base hydrolysis.
- Light Protection : Shield from UV light to prevent photodegradation of the indole core.
- Cryopreservation : Aliquot and store at -80°C for long-term biological studies, referencing stability data from -20°C storage .
Q. How do structural modifications at the indole ring affect pharmacological activity, and what computational methods predict these interactions?
- Methodological Answer :
- Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with targets (e.g., serotonin receptors). Fluorine substitution at C-5 increases electron-withdrawing effects, altering binding affinity .
- QSAR Studies : Correlate substituent effects (e.g., -F, -NH) with activity using regression models. For example, fluorine’s electronegativity may enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
